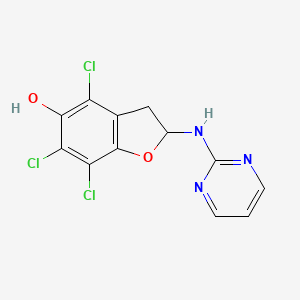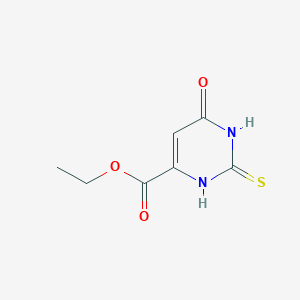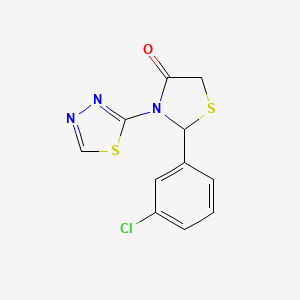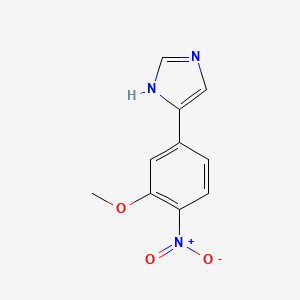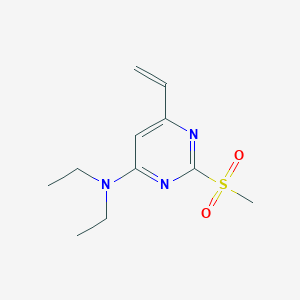
4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino, methylsulfonyl, and vinyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the diethylamino, methylsulfonyl, and vinyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its use in developing treatments for diseases such as cancer and bacterial infections.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and methylsulfonyl groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of bacterial proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-2-(methylsulfonyl)-4-aminopyrimidine
- N,N-Diethyl-2-(methylsulfonyl)-6-aminopyrimidine
- N,N-Diethyl-2-(methylsulfonyl)-5-vinylpyrimidine
Uniqueness
N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
823220-82-2 |
|---|---|
Fórmula molecular |
C11H17N3O2S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
6-ethenyl-N,N-diethyl-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C11H17N3O2S/c1-5-9-8-10(14(6-2)7-3)13-11(12-9)17(4,15)16/h5,8H,1,6-7H2,2-4H3 |
Clave InChI |
RXURNZNTOOHOJY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
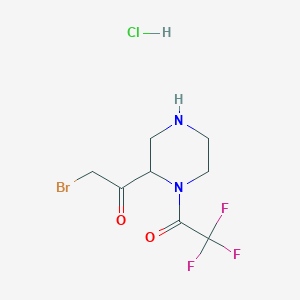


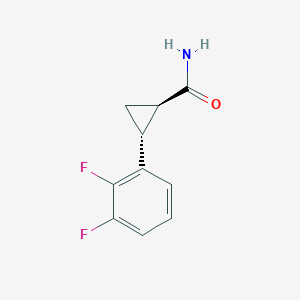
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
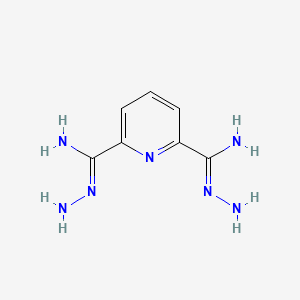
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
